2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone
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Description
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is a useful research compound. Its molecular formula is C19H15N5O2S and its molecular weight is 377.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to be pharmaceutically active . They have been used as templates for designing new inhibitors , suggesting that they may interact with various enzymes or receptors in the body.
Mode of Action
It’s known that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold can interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities . These activities could potentially affect various biochemical pathways, leading to downstream effects such as the inhibition of certain enzymes or the modulation of signal transduction pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies could provide insights into the compound’s bioavailability and its potential to reach its targets in the body.
Result of Action
Similar compounds have shown good antitumor activities , suggesting that this compound could potentially induce cell death in tumor cells or inhibit their proliferation.
Biochemical Analysis
Biochemical Properties
The compound 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone has been found to exhibit inhibitory activity against Cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This suggests that the compound may play a role in biochemical reactions related to cell cycle control. The compound’s interaction with CDK2 is likely due to its ability to fit into the active site of the enzyme, forming essential hydrogen bonds .
Cellular Effects
In cellular contexts, this compound has been shown to exhibit cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by affecting cell proliferation. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is likely related to its inhibitory activity against CDK2 .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its interaction with CDK2. By inhibiting CDK2, the compound can affect the phosphorylation of key components for cell proliferation, potentially leading to alterations in gene expression and changes in cellular function .
Temporal Effects in Laboratory Settings
Given its inhibitory activity against CDK2, it is plausible that the compound’s effects may change over time, potentially influencing long-term cellular function .
Metabolic Pathways
Given its structural similarity to other triazolopyrimidines, it is plausible that the compound may interact with enzymes or cofactors involved in nucleotide metabolism .
Subcellular Localization
Given its potential role in inhibiting CDK2, it is plausible that the compound may localize to the nucleus, where CDK2 is known to exert its effects .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-26-15-9-7-14(8-10-15)24-18-17(22-23-24)19(21-12-20-18)27-11-16(25)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEJMWJZZKYVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)C4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.